![molecular formula C13H14 B14610977 1-Phenylbicyclo[3.2.0]hept-6-ene CAS No. 57293-40-0](/img/structure/B14610977.png)
1-Phenylbicyclo[3.2.0]hept-6-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenylbicyclo[3.2.0]hept-6-ene is a bicyclic compound characterized by a phenyl group attached to a bicycloheptene structure. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity. The bicyclic framework provides a rigid structure, making it a valuable scaffold in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Phenylbicyclo[3.2.0]hept-6-ene can be synthesized through several methods. One common approach involves the addition of dichloroketene to cyclopentene, followed by dehalogenation and reaction with phenyl magnesium bromide. The final step involves acid-catalyzed dehydration using p-toluensulphonic acid .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as batch processing and continuous flow techniques, can be applied. Enzymatic resolution using lipases, such as Pseudomonas fluorescens lipase, has been employed for related compounds .
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenylbicyclo[3.2.0]hept-6-ene undergoes various chemical reactions, including:
Addition Reactions: For example, bromofluorocarbene addition to the double bond, resulting in fluoro-indanes.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less documented.
Common Reagents and Conditions:
Bromofluorocarbene: Used in addition reactions to form fluoro-indanes.
Acid Catalysts: Such as p-toluensulphonic acid for dehydration reactions.
Major Products:
Fluoro-indanes: Formed from bromofluorocarbene addition.
Cyclobutene and Norcarene Derivatives: Formed during the synthesis process.
Aplicaciones Científicas De Investigación
1-Phenylbicyclo[3.2.0]hept-6-ene has several applications in scientific research:
Chemistry: Used as a scaffold in the synthesis of complex organic molecules.
Biology and Medicine:
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Phenylbicyclo[3.2.0]hept-6-ene in chemical reactions involves the interaction of its bicyclic structure with various reagents. For example, in the addition of bromofluorocarbene, the double bond in the bicyclic structure reacts with the carbene to form fluoro-indanes . The rigid structure of the compound influences its reactivity and the types of products formed.
Comparación Con Compuestos Similares
Bicyclo[3.2.0]hept-2-en-6-one: A related compound used as a precursor in organic synthesis.
1-(1-Naphthyl)-5-phenylbicyclo[3.2.0]hept-6-ene: Undergoes cycloreversion to form cycloheptadiene derivatives.
Uniqueness: 1-Phenylbicyclo[3.2.0]hept-6-ene is unique due to its phenyl group, which imparts distinct reactivity and potential applications compared to other bicyclic compounds. Its rigid structure and ability to undergo various addition reactions make it a valuable compound in organic synthesis.
Propiedades
Número CAS |
57293-40-0 |
|---|---|
Fórmula molecular |
C13H14 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
1-phenylbicyclo[3.2.0]hept-6-ene |
InChI |
InChI=1S/C13H14/c1-2-5-11(6-3-1)13-9-4-7-12(13)8-10-13/h1-3,5-6,8,10,12H,4,7,9H2 |
Clave InChI |
CAXCLCLDXZOJFV-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C=CC2(C1)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenol, 2-[(2-hydroxy-5-nitrophenyl)methyl]-6-methyl-4-nitro-](/img/structure/B14610894.png)
![3-Cyano-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14610895.png)
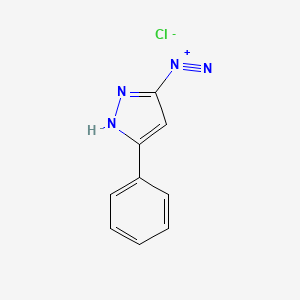
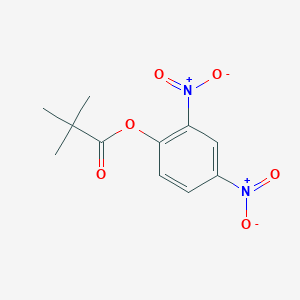
![1-Pentanone, 1-[7-(3-methylhexyl)-9H-fluoren-2-yl]-](/img/structure/B14610913.png)
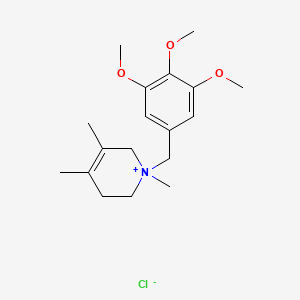
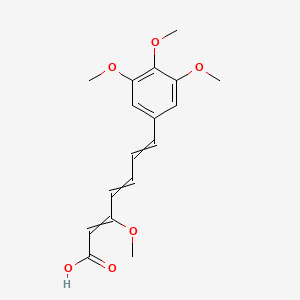
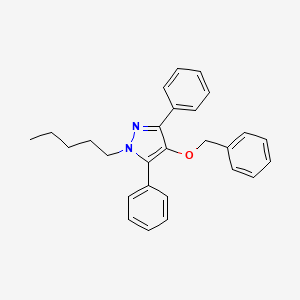
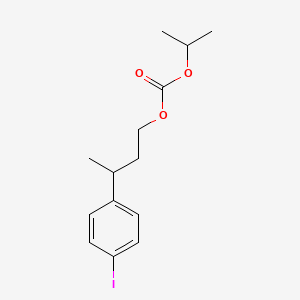
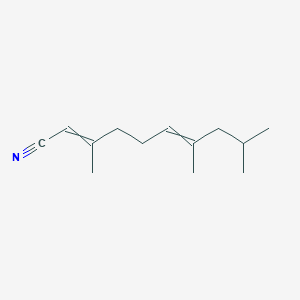
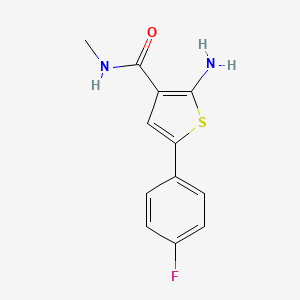
![7-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14610982.png)
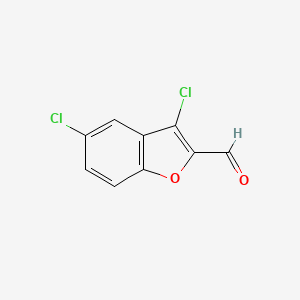
![{2-[(4-Chloro-3-fluorophenyl)sulfanyl]phenyl}acetonitrile](/img/structure/B14610997.png)
